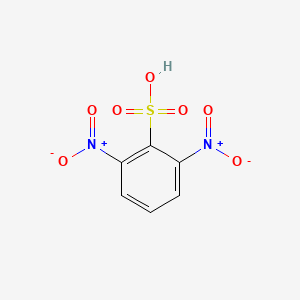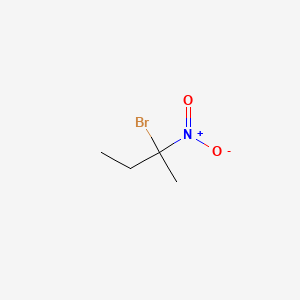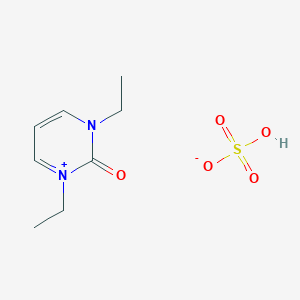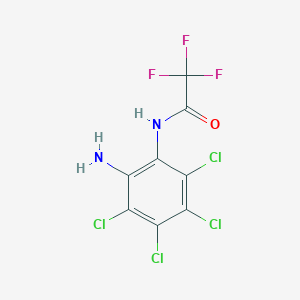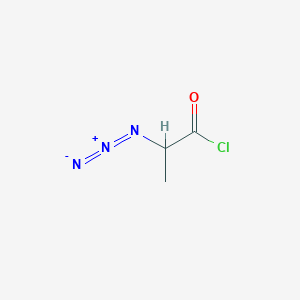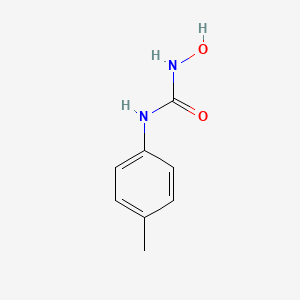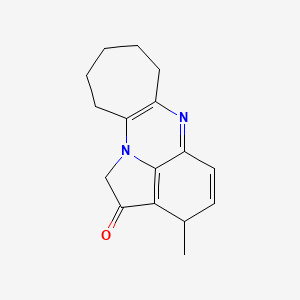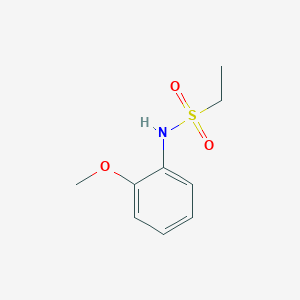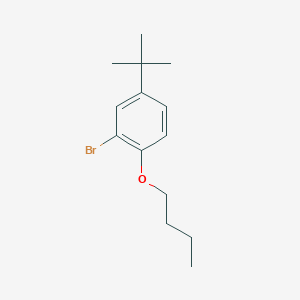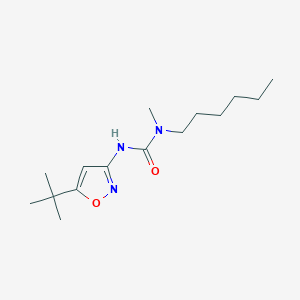![molecular formula C14H12Cl3N3O2 B14630031 N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea CAS No. 57190-93-9](/img/structure/B14630031.png)
N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a urea moiety linked to a phenyl ring, which is further substituted with a trichloropyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea typically involves the reaction of 3,5,6-trichloropyridin-2-ol with 4-isocyanatophenyl-N,N-dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloropyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted phenylurea derivatives.
科学的研究の応用
N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trichloropyridinyl group plays a crucial role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-N’-{4-[(3,5-dichloropyridin-2-yl)oxy]phenyl}urea
- N,N-Dimethyl-N’-{4-[(3,5,6-trifluoropyridin-2-yl)oxy]phenyl}urea
Uniqueness
N,N-Dimethyl-N’-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea is unique due to the presence of three chlorine atoms on the pyridinyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs
特性
CAS番号 |
57190-93-9 |
|---|---|
分子式 |
C14H12Cl3N3O2 |
分子量 |
360.6 g/mol |
IUPAC名 |
1,1-dimethyl-3-[4-(3,5,6-trichloropyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C14H12Cl3N3O2/c1-20(2)14(21)18-8-3-5-9(6-4-8)22-13-11(16)7-10(15)12(17)19-13/h3-7H,1-2H3,(H,18,21) |
InChIキー |
NEWHPNMFELBSIG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


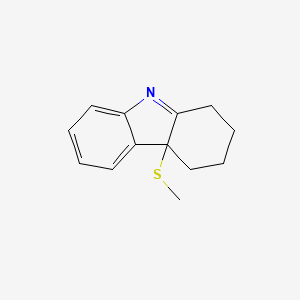
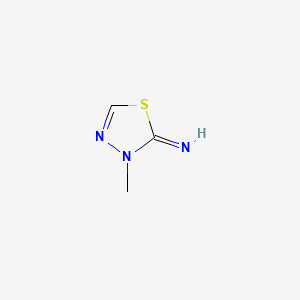
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
